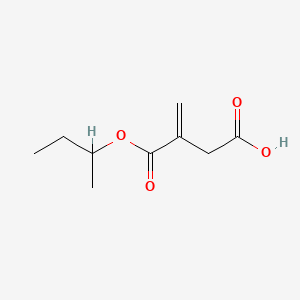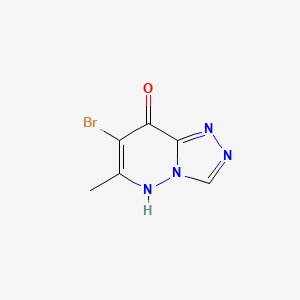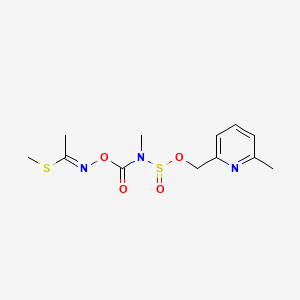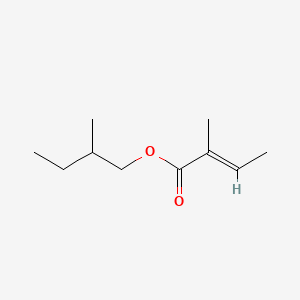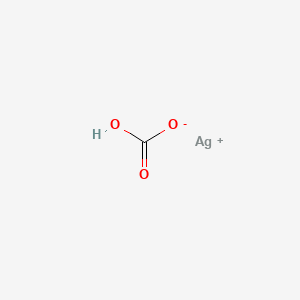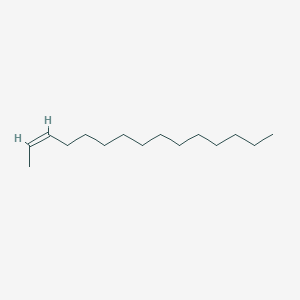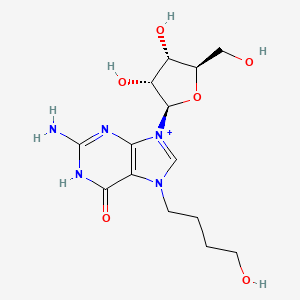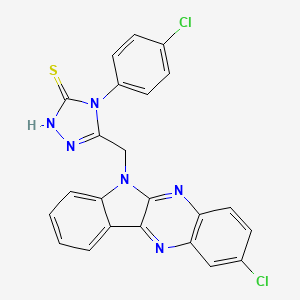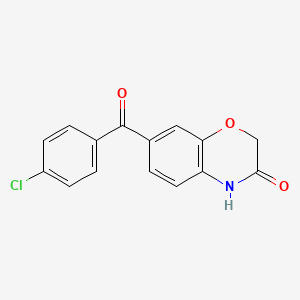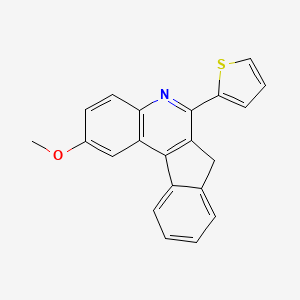
7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- is a complex organic compound with a unique structure that combines an indenoquinoline core with a methoxy and thienyl substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of dichloromethane and methanol as solvents, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
化学反应分析
Types of Reactions
7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学研究应用
7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to act as topoisomerase inhibitors, interfering with DNA replication and transcription processes . This mechanism is particularly relevant in the context of its potential anticancer activities.
相似化合物的比较
Similar Compounds
Indeno[1,2-c]quinoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Quinoline derivatives: Compounds like 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)-quinolin-7-one, which exhibit different substituents and biological properties.
Uniqueness
7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- is unique due to its specific combination of methoxy and thienyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
128404-85-3 |
|---|---|
分子式 |
C21H15NOS |
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-methoxy-6-thiophen-2-yl-7H-indeno[2,1-c]quinoline |
InChI |
InChI=1S/C21H15NOS/c1-23-14-8-9-18-16(12-14)20-15-6-3-2-5-13(15)11-17(20)21(22-18)19-7-4-10-24-19/h2-10,12H,11H2,1H3 |
InChI 键 |
XINMWPWMLLQEOT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2C4=CC=CC=C4C3)C5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



